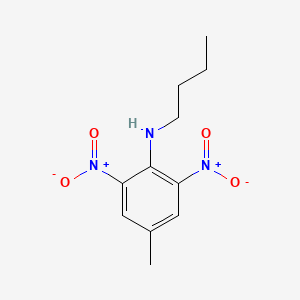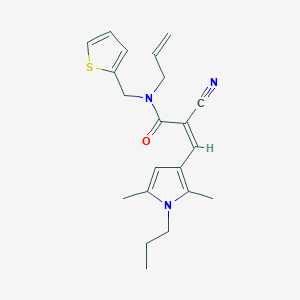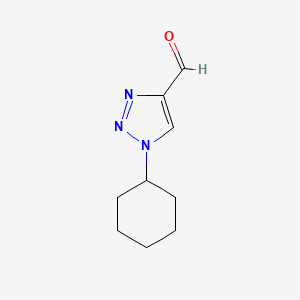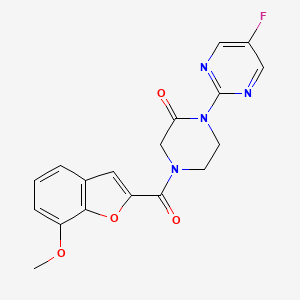
N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide” is a chemical compound with the molecular formula C15H13N3O . It belongs to the class of benzimidazole derivatives, which are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. The compound has a molecular weight of 251.283 Da . Detailed structural analysis such as X-ray crystallography or NMR spectroscopy would provide more insights into its molecular structure .
Physical and Chemical Properties Analysis
“this compound” has a density of 1.3±0.1 g/cm3, a boiling point of 592.4±33.0 °C at 760 mmHg, and a flash point of 312.1±25.4 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .
Scientific Research Applications
Anticancer Potential
N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide and its derivatives have been explored for their potential as anticancer agents. A study by Romero-Castro et al. (2011) synthesized a series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, including compounds closely related to this compound, and evaluated their cytotoxicity against various human neoplastic cell lines. One of the compounds showed significant in vitro cytotoxic activity, suggesting potential as an anticancer agent (Romero-Castro et al., 2011). Similarly, Thimmegowda et al. (2008) synthesized and characterized a series of trisubstituted benzimidazole derivatives, including structures similar to this compound, and evaluated them for their inhibitory effects against breast cancer cell proliferation, finding potent inhibitory effects (Thimmegowda et al., 2008).
Catalytic Synthesis Applications
This compound and related compounds are also significant in catalytic synthesis applications. Nguyen et al. (2013) reported on a cobalt- or iron-catalyzed redox condensation process involving 2-nitrobenzamides (related to this compound) for the preparation of various diazaheterocycles (Nguyen et al., 2013). Zhu et al. (2015) developed a diversified methodology using palladium-catalyzed transfer hydrogenation/condensation of o-nitrobenzamides, which are structurally similar to this compound, for the preparation of benzimidazoles (Zhu et al., 2015).
Synthesis of Novel Compounds
Research on this compound also involves the synthesis of novel compounds. Ghani et al. (2011) synthesized N-(1H-benzimidazol-2-ylmethyl)-(4-nitro-phenyl)-amine, a compound structurally similar to this compound, and its Pd(II) and Pt(II) complexes. They studied their structures and evaluated their antibacterial and anticancer activities (Ghani et al., 2011).
Future Directions
Mechanism of Action
Target of Action
The primary target of N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide is human glucokinase (GK) . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism and has been identified as a potential therapeutic target for type-2 diabetes (T2D) .
Mode of Action
This compound acts as an allosteric activator of human glucokinase . It binds to the allosteric site of the GK protein, leading to an increase in the catalytic action of GK . This interaction results in significant hypoglycemic effects, beneficial for the therapy of T2D .
Biochemical Pathways
The activation of GK by this compound affects the glucose metabolism pathway . By increasing the catalytic action of GK, this compound enhances the conversion of glucose to glucose-6-phosphate, a critical step in the glycolysis pathway . This leads to a decrease in blood glucose levels, thereby managing hyperglycemia in T2D .
Result of Action
The activation of GK by this compound leads to a decrease in blood glucose levels . This results in significant hypoglycemic effects, which are beneficial for the therapy of T2D . The compound’s action at the molecular level could potentially be used as a single drug with improved safety .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c20-15(10-5-7-11(8-6-10)19(21)22)16-9-14-17-12-3-1-2-4-13(12)18-14/h1-8H,9H2,(H,16,20)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAUQDNFBMSGJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2984809.png)
![5-bromo-N-[4-[4-[(5-bromothiophene-2-carbonyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B2984810.png)
![N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2984811.png)
![1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane-3-one](/img/structure/B2984813.png)

![(E)-2-amino-N-benzyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2984816.png)


![2-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]pyrazine](/img/structure/B2984822.png)
![1-[(4-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2984823.png)

